
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring substituted with an ethyl and a methyl group, and an aniline moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 5-ethyl-3-methyl-1H-pyrazole with aniline under specific conditions. One common method includes:
Starting Materials: 5-Ethyl-3-methyl-1H-pyrazole and aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).
Procedure: The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing uniform heating.
化学反应分析
Types of Reactions
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agrochemistry: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 4-(1-Methyl-1H-pyrazol-4-yl)aniline
- 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)aniline
- 4-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)aniline
Uniqueness
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
303009-19-0 |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 g/mol |
IUPAC 名称 |
4-(5-ethyl-3-methylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-3-11-8-9(2)14-15(11)12-6-4-10(13)5-7-12/h4-8H,3,13H2,1-2H3 |
InChI 键 |
LAVBGRFHIWCGIQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NN1C2=CC=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



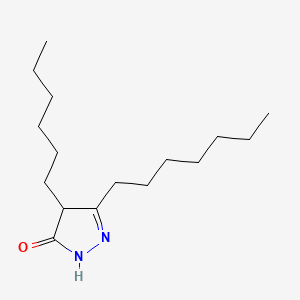
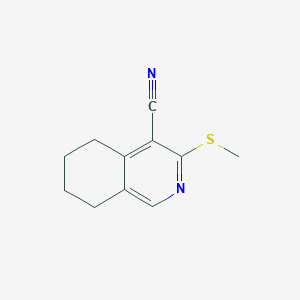
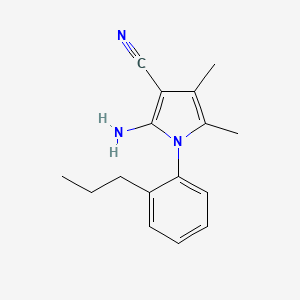

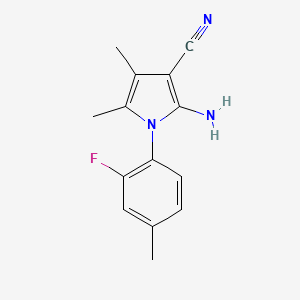

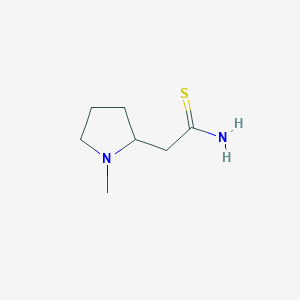
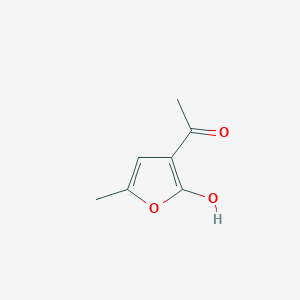
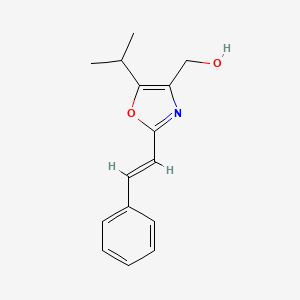

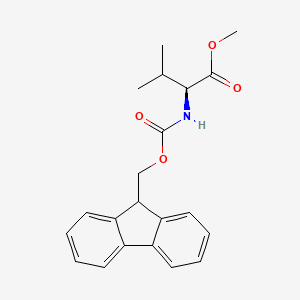
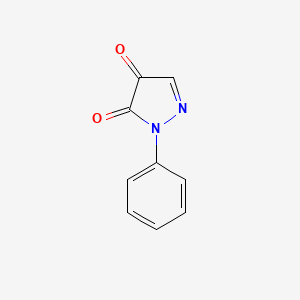
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
